molecular formula C21H25N5O2 B577003 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10527-56-7

4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B577003
CAS No.: 10527-56-7
M. Wt: 379.464
InChI Key: YQVPCPCCQBOWJO-UHFFFAOYSA-N
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Description

4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and indicators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the diazotization of 4-aminoantipyrine followed by coupling with 5-(diethylamino)phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The phenolic and amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic and amino groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one has various applications in scientific research, including:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. In analytical chemistry, it forms complexes with metal ions, leading to color changes that can be measured. In biological systems, it may interact with cellular components, affecting their function and visualization.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Antipyrylazo)-5-(dimethylamino)phenol
  • 2-(4-Antipyrylazo)-5-(diethylamino)aniline
  • 2-(4-Antipyrylazo)-5-(diethylamino)benzoic acid

Uniqueness

4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of azo and phenolic groups allows for versatile reactivity and applications in various fields.

Properties

CAS No.

10527-56-7

Molecular Formula

C21H25N5O2

Molecular Weight

379.464

IUPAC Name

4-[2-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H25N5O2/c1-5-25(6-2)17-12-13-18(19(27)14-17)22-23-20-15(3)24(4)26(21(20)28)16-10-8-7-9-11-16/h7-14,23H,5-6H2,1-4H3

InChI Key

YQVPCPCCQBOWJO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=O)C(=NNC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C1

Origin of Product

United States

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